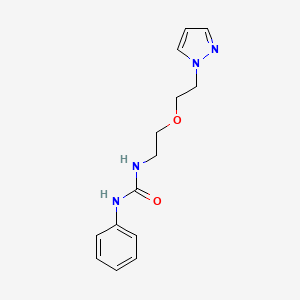
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl linker, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the ethoxyethyl linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl group.
Formation of the phenylurea moiety: Finally, the intermediate is reacted with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the phenylurea moiety.
Substitution: Substituted phenylurea derivatives.
Aplicaciones Científicas De Investigación
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethoxyethyl linker and phenylurea moiety can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-phenylurea: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-(2-(1H-triazol-1-yl)ethoxy)ethyl)-3-phenylurea: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea is unique due to the presence of the pyrazole ring, which can impart distinct chemical and biological properties compared to imidazole or triazole derivatives. The pyrazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications.
Propiedades
IUPAC Name |
1-phenyl-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-14(17-13-5-2-1-3-6-13)15-8-11-20-12-10-18-9-4-7-16-18/h1-7,9H,8,10-12H2,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYDAKQNMZJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
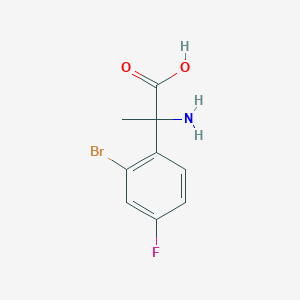
![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)
![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)
![2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine](/img/structure/B2626113.png)
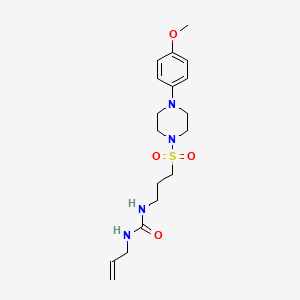
![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/new.no-structure.jpg)
![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)
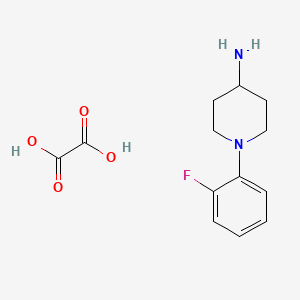

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)
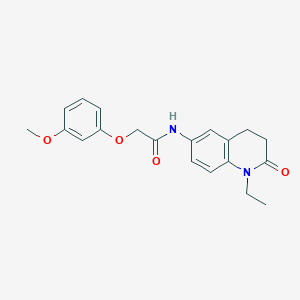
![N-(4-ethylphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2626128.png)
![1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2626132.png)
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
